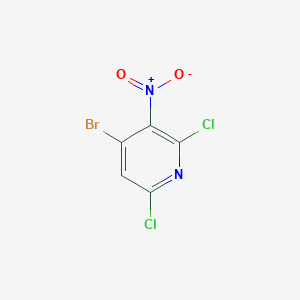![molecular formula C16H43NO6Si3 B8234415 Azane;2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol](/img/structure/B8234415.png)
Azane;2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azane;2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol is a complex organosilicon compound. It features multiple siloxane linkages and hydroxyl groups, making it a versatile molecule in various chemical applications. This compound is particularly noted for its potential use in advanced material science and industrial chemistry due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Azane;2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol typically involves multiple steps:
Initial Siloxane Formation: The process begins with the formation of the siloxane backbone. This is achieved by reacting dimethylchlorosilane with a suitable diol, such as ethylene glycol, under controlled conditions to form the initial siloxane linkage.
Hydroxyethoxy Propylation: The next step involves the introduction of the hydroxyethoxy propyl groups. This is done by reacting the intermediate siloxane with 3-chloropropyltriethoxysilane in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.
Final Hydroxylation: The final step is the hydroxylation of the terminal groups. This is typically achieved by reacting the intermediate product with ethylene oxide under basic conditions to introduce the terminal hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would likely be automated to maintain consistent quality and to handle the potentially hazardous reagents safely.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions to form carbonyl compounds or carboxylic acids, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form silane derivatives, particularly if the hydroxyl groups are targeted.
Substitution: The siloxane linkages can undergo substitution reactions, where the silicon atoms can be replaced with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Carbonyl compounds or carboxylic acids.
Reduction: Silane derivatives.
Substitution: Various substituted siloxane compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of advanced siloxane-based materials. Its multiple reactive sites allow for the creation of complex polymeric structures with tailored properties.
Biology
In biological research, the compound’s biocompatibility and functional groups make it useful for creating bioactive surfaces and drug delivery systems. Its hydroxyl groups can be modified to attach various biomolecules.
Medicine
In medicine, it is explored for its potential in creating biocompatible coatings for medical devices and implants. The compound’s ability to form stable, flexible films makes it ideal for such applications.
Industry
Industrially, this compound is used in the production of high-performance coatings, adhesives, and sealants
作用機序
The compound exerts its effects primarily through its siloxane linkages and hydroxyl groups. The siloxane backbone provides flexibility and thermal stability, while the hydroxyl groups offer sites for further chemical modification. These features allow the compound to interact with various molecular targets, such as proteins or other polymers, through hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
Polydimethylsiloxane: A simpler siloxane compound with similar flexibility but fewer reactive sites.
Trimethylsilylpropylamine: Another organosilicon compound with different functional groups, offering different reactivity.
Dimethylsiloxane-ethylene oxide copolymer: A compound with similar structural features but different applications due to its copolymeric nature.
Uniqueness
Azane;2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol stands out due to its multiple hydroxyl groups and siloxane linkages, providing a unique combination of reactivity and stability. This makes it particularly useful in applications requiring both flexibility and the ability to undergo further chemical modifications.
特性
IUPAC Name |
azane;2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H40O6Si3.H3N/c1-23(2,15-7-11-19-13-9-17)21-25(5,6)22-24(3,4)16-8-12-20-14-10-18;/h17-18H,7-16H2,1-6H3;1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWNUCYYHSDYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCOCCO)O[Si](C)(C)O[Si](C)(C)CCCOCCO.N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H43NO6Si3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3aR,4R,5R,6aS)-2-Oxo-4-((R,E)-3-oxo-4-(m-tolyl)pent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B8234336.png)
![(3aR,4R,5R,6aS)-5-Hydroxy-4-((3R,4R,E)-3-hydroxy-4-(m-tolyl)pent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B8234337.png)

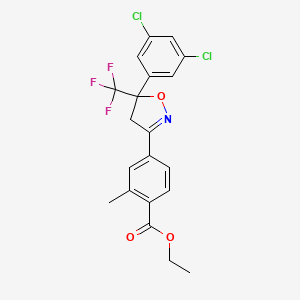
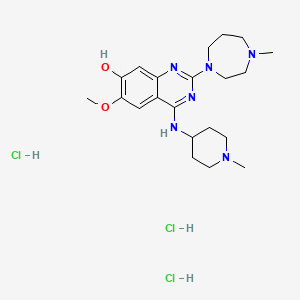


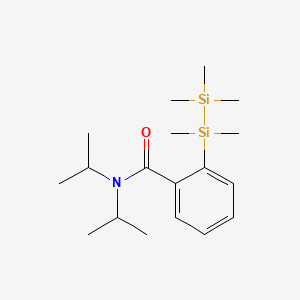

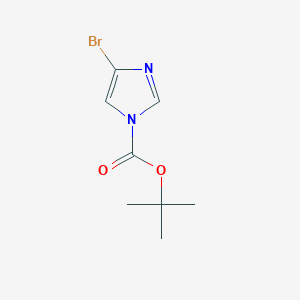

![4',4'''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B8234409.png)

